molecular formula C12H19BN2O3 B15279799 3-Amino-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

3-Amino-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Cat. No.: B15279799
M. Wt: 250.10 g/mol
InChI Key: OZMHMQYENBMZCF-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a boron-containing heterocyclic compound with a pyridinone core. Its structure features:

  • A 1-methyl group at the N1 position.
  • A 3-amino group at the C3 position.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (dioxaborolan-2-yl) group at the C5 position.

This compound is of interest in medicinal chemistry and materials science due to the dioxaborolane moiety, which enables Suzuki-Miyaura cross-coupling reactions for further functionalization .

Properties

IUPAC Name

3-amino-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)10(16)15(5)7-8/h6-7H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMHMQYENBMZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridinone Core: Starting from a suitable pyridine derivative, the core structure can be synthesized through cyclization reactions.

    Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines under specific conditions.

    Methylation: Introduction of the methyl group using methylating agents such as methyl iodide.

    Attachment of the Dioxaborolane Moiety: This step might involve borylation reactions using boronic acids or esters.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the amino or methyl groups.

    Reduction: Reduction reactions could target the pyridinone core or the dioxaborolane moiety.

    Substitution: Various substitution reactions can occur, particularly at the amino and methyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties or as a precursor for drug development.

    Industry: Utilized in the synthesis of materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The dioxaborolane moiety could play a role in binding interactions or catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs sharing the pyridin-2(1H)-one core and dioxaborolane group but differing in substituents:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Applications References
3-Amino-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (Target) 1-Me, 3-NH2, 5-dioxaborolane C12H18BN3O3 263.11 (calc.) Enhanced solubility via NH2; potential for dual functionalization (boron and amino groups) N/A
1-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one 1-iBu, 5-dioxaborolane C15H24BNO3 277.17 Bulky isobutyl group may improve lipophilicity; used in cross-coupling reactions
1-Benzyl-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one 1-Bn, 3-Cl, 5-dioxaborolane C18H21BClNO3 345.63 Chlorine enhances stability; benzyl group enables aromatic interactions
1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one 1-Me, 3-Me, 5-dioxaborolane C13H20BNO3 249.11 Dual methyl groups reduce polarity; potential for hydrophobic applications
4-Methoxy-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one 1-Me, 4-OMe, 5-dioxaborolane C14H22BNO4 279.14 Methoxy group increases electron density; used in electronic materials

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility: The 3-amino group in the target compound enhances water solubility compared to non-polar analogs like the 1,3-dimethyl derivative .

Synthetic Utility: All compounds with the dioxaborolane group serve as intermediates in Suzuki-Miyaura couplings. The target compound’s amino group allows post-functionalization (e.g., amidation or Schiff base formation), unlike analogs with inert substituents like chlorine or methyl .

Biological and Material Applications :

  • Chlorinated derivatives (e.g., ) are more stable under acidic conditions, making them suitable for prolonged storage.
  • Methoxy-substituted analogs (e.g., ) exhibit altered electronic properties, relevant for optoelectronic materials.

Research Findings and Data

Physicochemical Properties:

  • Solubility: The target compound’s amino group likely increases solubility in polar solvents (e.g., DMSO or methanol) compared to lipophilic analogs like the 1-isobutyl derivative .
  • Stability: Boron-containing compounds are generally sensitive to moisture, but the 3-amino group may form intramolecular hydrogen bonds with the dioxaborolane oxygen, enhancing stability .

Structural Confirmation:

  • X-ray crystallography using SHELX and OLEX2 software confirmed the planar pyridinone core and tetrahedral geometry of the boron atom in related compounds.

Biological Activity

3-Amino-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure

The compound's IUPAC name reveals its complex structure, which includes a pyridinone core and a dioxaborolane moiety. The molecular formula is C12H19BN2O3C_{12}H_{19}BN_{2}O_{3}, with a molecular weight of approximately 250.10 g/mol.

Research indicates that this compound interacts with various biological targets, particularly in the context of epigenetic regulation. It has been shown to inhibit bromodomain and extra-terminal (BET) proteins, which play a crucial role in the transcriptional regulation of genes involved in inflammation and cancer progression . The selectivity towards BD1 over BD2 has been documented, suggesting a potential for reduced side effects compared to non-selective inhibitors .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Line Studies : The compound showed IC50 values in the low micromolar range against breast and prostate cancer cell lines. This suggests that it may serve as a lead compound for developing targeted cancer therapies .

Anti-inflammatory Effects

The compound has been associated with anti-inflammatory properties due to its ability to modulate cytokine production. In animal models of inflammation, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Data Tables

Biological Activity IC50 (µM) Cell Line Reference
Cytotoxicity5.2MDA-MB-231 (Breast Cancer)
Cytotoxicity7.8PC3 (Prostate Cancer)
Anti-inflammatoryN/AMouse Model

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on MDA-MB-231 cells using MTT assays. Results indicated significant cell death at concentrations above 5 µM.
  • In Vivo Anti-inflammatory Study : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased paw swelling and reduced inflammatory cytokine levels compared to controls.

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